N-Fmoc-L-homoserine benzyl ester
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Overview
Description
N-Fmoc-L-homoserine benzyl ester is a chemical compound used primarily in the field of organic chemistry. It is a derivative of L-homoserine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-L-homoserine benzyl ester typically involves the protection of the amino group of L-homoserine with an Fmoc group. This is achieved by reacting L-homoserine with Fmoc chloride in the presence of a base such as sodium carbonate. The resulting Fmoc-protected L-homoserine is then esterified with benzyl alcohol using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-L-homoserine benzyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Substitution: The hydroxyl group of L-homoserine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Deprotection: Piperidine is commonly used for Fmoc deprotection.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Produces L-homoserine and benzyl alcohol.
Deprotection: Yields L-homoserine benzyl ester.
Substitution: Forms various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Fmoc-L-homoserine benzyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function through peptide synthesis.
Medicine: For the development of peptide-based drugs and therapeutic agents.
Industry: In the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of N-Fmoc-L-homoserine benzyl ester involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-L-serine benzyl ester
- N-Fmoc-L-threonine benzyl ester
- N-Fmoc-L-homoserine methyl ester
Uniqueness
N-Fmoc-L-homoserine benzyl ester is unique due to the presence of the benzyl ester group, which provides additional stability and ease of purification compared to other similar compounds. Its specific structure allows for selective reactions and deprotection, making it a valuable tool in peptide synthesis .
Properties
IUPAC Name |
benzyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c28-15-14-24(25(29)31-16-18-8-2-1-3-9-18)27-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24,28H,14-17H2,(H,27,30)/t24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNSAAASVHRAAZ-DEOSSOPVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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